REACTION_SMILES
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[CH3:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:7])[cH:8][c:9](-[n:12]2[n:13][n:14][n:15][cH:16]2)[cH:10][cH:11]1.[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[Li+:19].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH-:18].[OH2:17].[OH2:20]>>[CH3:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:8][c:9](-[n:12]2[n:13][n:14][n:15][cH:16]2)[cH:10][cH:11]1
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Name
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COC(=O)c1cc(-n2cnnn2)ccc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(-n2cnnn2)ccc1C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(-n2cnnn2)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |